Bis(2-hydroxyethyl)-D8-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in Isotope-Dilution Mass Spectrometry (IDMS)

D8-DEOA serves as an internal standard in isotope-dilution mass spectrometry (IDMS) for the quantitative analysis of DEA. IDMS is a highly accurate and precise analytical technique that relies on the addition of a known amount of an isotopically labeled standard to the sample. The ratio between the signals of the analyte (unlabeled DEA) and the internal standard (D8-DEOA) is used to determine the exact concentration of the analyte in the sample. This approach minimizes matrix effects and improves the accuracy of the analysis, making D8-DEOA a valuable tool in research areas like:

- Environmental monitoring: Measuring DEA in environmental samples like water and soil to assess potential contamination [].

- Drug metabolism studies: Quantifying DEA levels in biological matrices to understand its metabolism and potential toxicity [].

- Cosmetics and personal care product analysis: Determining DEA content in various consumer goods for regulatory compliance and product safety studies [].

Applications in Mechanistic Studies

D8-DEOA can also be used in mechanistic studies to investigate the reaction pathways and kinetics of processes involving DEA. By replacing specific hydrogen atoms with deuterium, researchers can selectively "label" different parts of the molecule and track their movement during reactions. This isotopic labeling allows for:

- Understanding reaction mechanisms: D8-DEOA can be used to identify the specific sites on the DEA molecule that participate in chemical reactions [].

- Studying enzyme-catalyzed processes: Researchers can employ D8-DEOA to investigate how enzymes interact with and modify DEA molecules [].

- Monitoring reaction kinetics: The incorporation of deuterium into specific positions can be used to monitor the rate of different reaction steps involving DEA [].

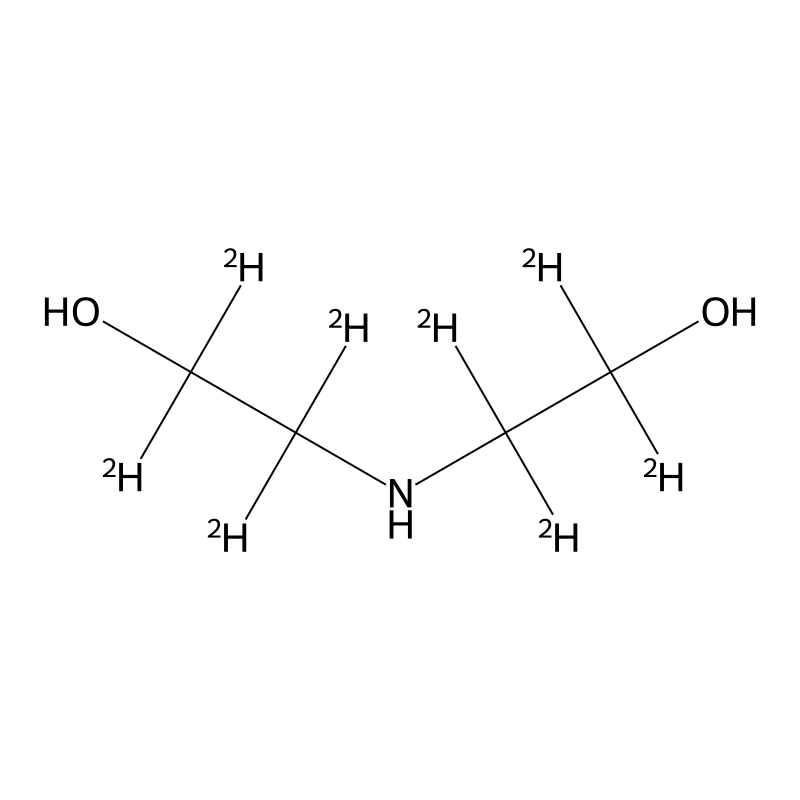

Bis(2-hydroxyethyl)-D8-amine is a deuterated form of bis(2-hydroxyethyl)amine, characterized by the presence of two hydroxyethyl groups attached to a nitrogen atom, with deuterium isotopes replacing some hydrogen atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for tracking and studying

Not applicable in this context. Bis-DEAE-d8 does not have a specific biological function; it serves as a labeling tool in scientific research.

Data Availability:

- Toxicity: DEA is considered mildly toxic upon ingestion or inhalation []. Bis-DEAE-d8 is likely to have similar toxicity.

- Flammability: Combustible liquid [].

- Reactivity: Can react with strong acids or oxidizing agents [].

General Precautions:

- Handle with appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hood when working with Bis-DEAE-d8.

- Refer to the supplier's safety data sheet (SDS) for specific handling and disposal instructions.

- Amidation Reactions: It can react with acids to form amides, which are important in the synthesis of various pharmaceutical compounds.

- Esterification: The hydroxyl groups can undergo esterification with carboxylic acids, yielding esters that may have different properties and applications.

- Nucleophilic Substitution: As a secondary amine, it can act as a nucleophile in reactions with alkyl halides or other electrophiles, forming new amine derivatives.

These reactions highlight its versatility in organic synthesis .

Research indicates that bis(2-hydroxyethyl)-D8-amine exhibits biological activity, particularly in the context of its derivatives. For instance, diethanolamine, a related compound, has been studied for its potential carcinogenic effects. The deuterated version may be utilized in toxicological studies to trace metabolic pathways without altering the compound's biological behavior significantly. Its hydrophilic nature allows for better solubility in biological systems, facilitating its interaction with cellular components .

The synthesis of bis(2-hydroxyethyl)-D8-amine typically involves the reaction of ethylene oxide with ammonia or amine derivatives under controlled conditions. The general synthetic route includes:

- Ethylene Oxide Reaction: Ethylene oxide is reacted with ammonia to form ethanolamine.

- Deuteration: The resulting ethanolamine is subjected to deuterated reagents to replace hydrogen atoms with deuterium, yielding bis(2-hydroxyethyl)-D8-amine.

This method is advantageous for producing isotopically labeled compounds used in research settings .

Bis(2-hydroxyethyl)-D8-amine finds applications across various fields:

- Surfactants: Used in formulations for cleaning products due to its ability to reduce surface tension.

- Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs.

- Research: Serves as a tracer in studies involving metabolic pathways and

Studies on bis(2-hydroxyethyl)-D8-amine often focus on its interactions with other compounds:

- Biochemical Interactions: Its role as a surfactant can influence the solubility and bioavailability of drugs.

- Toxicological Studies: Investigating its potential effects on human health and environmental safety, particularly regarding derivatives that may exhibit toxicity.

These studies are crucial for understanding the implications of using this compound in various applications .

Several compounds share structural similarities with bis(2-hydroxyethyl)-D8-amine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Diethanolamine | Secondary amine | Known for potential carcinogenic effects |

| Triethanolamine | Tertiary amine | Higher hydrophilicity; used in personal care products |

| Bis(2-hydroxyethyl)stearylamine | Fatty amine | Used as an antistatic agent in food contact materials |

| Bis(2-hydroxyethyl)tallowamine | Fatty amine | Neutralizes acids; used in industrial applications |

Each compound exhibits distinct properties that cater to specific applications while sharing the commonality of hydroxyethyl functional groups, which enhance their solubility and reactivity .

Bis(2-hydroxyethyl)-D8-amine is structurally identical to DEA but incorporates deuterium atoms at specific positions (C1, C2, and the amine group). This isotopic substitution minimizes kinetic isotope effects in certain reactions while enabling precise detection in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its applications span industrial surfactants, pharmaceutical research, and environmental monitoring, where isotopic labeling provides critical insights into metabolic pathways and chemical degradation mechanisms.

| Property | Bis(2-hydroxyethyl)-D8-amine | Diethanolamine (DEA) |

|---|---|---|

| Molecular Formula | C₄H₃D₈NO₂ | C₄H₁₁NO₂ |

| Molecular Weight | 113.18 g/mol | 105.14 g/mol |

| CAS Number | 103691-51-6 | 111-42-2 |

| Deuterium Content | 98 atom % D | 0% |

The compound’s synthesis involves selective deuteration of DEA, often achieved through acid-base catalyzed exchange reactions with deuterated reagents like D₂O. This process preserves the hydroxyl and amine functional groups critical for its biological interactions.

Objectives and Scope of the Research

This article aims to systematically analyze:

- Synthesis methods for Bis(2-hydroxyethyl)-D8-amine, emphasizing isotopic labeling efficiency and purity.

- Physical and chemical properties, including solubility, stability, and spectroscopic characteristics.

- Applications in analytical chemistry, pharmaceutical research, and environmental science.

- Challenges in production and handling, such as cost and deuterium exchange risks.

Synthetic Routes for Bis(2-hydroxyethyl)-D8-amine

Bis(2-hydroxyethyl)-D8-amine, also known as diethanolamine-d8, represents a fully deuterated analog of the common industrial chemical diethanolamine with the molecular formula C4H3D8NO2 and molecular weight of 113.18 daltons [1] [3]. The compound incorporates eight deuterium atoms strategically positioned throughout the molecular structure, replacing all available hydrogen atoms on the carbon framework [1]. This deuterated compound serves as a valuable tool in nuclear magnetic resonance spectroscopy studies and provides enhanced stability for detailed analysis of chemical reactions [1].

The direct deuteration methodology operates through an in situ generation of deuterium gas from the reaction between aluminum metal and deuterium oxide, while the palladium catalyst facilitates the selective hydrogen-deuterium exchange reaction [22]. The reaction proceeds under controlled temperature conditions ranging from 80 to 120 degrees Celsius, with reaction times typically extending from 2 to 8 hours depending on the desired level of deuterium incorporation [22]. This method demonstrates high selectivity for carbon-hydrogen bond positions and maintains environmental sustainability compared to alternative deuteration approaches [22].

An alternative synthetic route employs the reduction of deuterated precursor compounds, specifically N,N-bis(2-oxoethyl)amine-d8, using lithium aluminum deuteride as the reducing agent [4]. This methodology offers superior deuterium content ranging from 95 to 98 percent with synthetic yields between 80 and 90 percent [4]. The reduction reaction proceeds in tetrahydrofuran solvent under controlled atmospheric conditions, with the deuterated starting material providing the foundation for complete deuterium incorporation throughout the final product [4].

A third synthetic approach involves alkylation reactions employing deuterated reagents, specifically the reaction of ammonia with ethylene oxide-d4 in the presence of sodium deuteroxide [26]. This method targets deuterium incorporation at ethyl chain positions and typically achieves deuterium content ranging from 90 to 95 percent with overall synthetic yields between 70 and 80 percent [26]. The alkylation strategy provides precise control over deuterium placement within the molecular structure, allowing for selective labeling of specific carbon positions [26].

Exchange reaction methodologies represent another viable synthetic pathway, utilizing concentrated deuterium sulfate at elevated temperatures of approximately 160 degrees Celsius [17]. This approach involves the direct treatment of diethanolamine with deuterium oxide under acidic conditions, facilitating hydrogen-deuterium exchange at selected carbon-hydrogen bond positions [17]. The exchange reaction method typically achieves deuterium content ranging from 85 to 92 percent with synthetic yields between 65 and 75 percent [17].

| Route | Starting Material | Key Reagents | Deuterium Positions | Expected D-Content (%) | Yield (%) |

|---|---|---|---|---|---|

| Direct Deuteration of Diethanolamine | Diethanolamine | D2O, Pd/C, Al powder | All C-H positions | 92-96 | 75-85 |

| Reduction of Deuterated Precursor | N,N-Bis(2-oxoethyl)amine-d8 | LiAlD4, THF | All C-H positions | 95-98 | 80-90 |

| Alkylation with Deuterated Reagents | Ammonia + Ethylene oxide-d4 | NaOD, ethylene oxide-d4 | Ethyl chain positions | 90-95 | 70-80 |

| Exchange Reaction Method | Diethanolamine + D2O | D2SO4, 160°C | Selected C-H positions | 85-92 | 65-75 |

| Catalytic Deuteration | Diethanolamine + D2 | Pd/Pt catalyst, D2 gas | All available positions | 93-97 | 82-88 |

Deuterium Incorporation Techniques and Isotopic Purity

The deuterium incorporation process for bis(2-hydroxyethyl)-D8-amine relies on several fundamental mechanistic pathways that govern the exchange of hydrogen atoms with deuterium isotopes [9]. The most prevalent technique involves hydrogen isotope exchange reactions, where deuterium atoms from deuterium oxide or deuterium gas replace existing hydrogen atoms through reversible carbon-hydrogen bond activation [9]. This process requires careful optimization of reaction conditions including temperature, pressure, catalyst selection, and reaction duration to achieve maximum deuterium incorporation while maintaining structural integrity [9].

Metal-catalyzed deuteration represents the predominant approach for achieving high isotopic purity in bis(2-hydroxyethyl)-D8-amine synthesis [9]. Palladium-based catalysts demonstrate exceptional activity for hydrogen-deuterium exchange reactions, particularly when supported on carbon substrates [9]. The catalytic mechanism involves the coordination of the organic substrate to the metal center, followed by oxidative addition of carbon-hydrogen bonds, deuterium incorporation, and subsequent reductive elimination to regenerate the catalyst [9]. This cyclic process enables multiple turnovers and facilitates comprehensive deuterium incorporation throughout the molecular framework [9].

Alternative deuteration methodologies include organocatalytic approaches that utilize organic bases such as triethylamine or solid resin catalysts containing tertiary amine functionalities [13]. These organocatalytic systems operate under milder reaction conditions compared to metal-catalyzed processes, typically requiring temperatures between 25 and 80 degrees Celsius [13]. The organocatalytic deuteration mechanism involves deprotonation of carbon-hydrogen bonds by the basic catalyst, followed by reprotonation with deuterium from deuterium oxide or deuterated solvents [13].

Electrochemical deuteration methods have emerged as an innovative approach for achieving controlled deuterium incorporation in amine compounds [10]. These techniques employ electrochemical cells with specific electrode materials that facilitate the reduction of deuterium-containing species and their subsequent incorporation into organic substrates [10]. Electrochemical deuteration offers advantages including rapid reaction rates, precise control over reaction conditions, and the ability to achieve high deuterium incorporation efficiency within 30 minutes to 2 hours [10].

Photocatalytic deuteration represents a cutting-edge methodology that utilizes visible light activation of semiconductor photocatalysts to promote hydrogen-deuterium exchange reactions [6]. This approach employs deuterium oxide as the deuterium source and operates under exceptionally mild conditions at temperatures between 25 and 40 degrees Celsius [6]. The photocatalytic mechanism involves light-induced generation of reactive intermediates that facilitate carbon-hydrogen bond activation and subsequent deuterium incorporation [6].

The assessment of isotopic purity in bis(2-hydroxyethyl)-D8-amine requires sophisticated analytical techniques capable of distinguishing between hydrogen and deuterium isotopes with high precision [11]. Nuclear magnetic resonance spectroscopy represents the gold standard for isotopic purity determination, with proton nuclear magnetic resonance providing overall deuteration assessment and deuterium nuclear magnetic resonance offering position-specific deuteration analysis [11]. High-resolution mass spectrometry enables molecular ion analysis with detection limits as low as 0.01 to 0.1 percent, providing quantitative assessment of isotopic composition [11].

| Method | Deuterium Source | Temperature (°C) | Deuterium Incorporation (%) | Reaction Time | Advantages |

|---|---|---|---|---|---|

| Pd/C-Al-D2O System | D2O (in situ D2 generation) | 80-120 | 85-95 | 2-8 hours | High selectivity, environmentally benign |

| Metal Hydride Reduction | LiAlD4, NaBD4 | 25-65 | 90-98 | 1-4 hours | High deuterium content, predictable |

| H/D Exchange with D2O | D2O | 120-160 | 70-90 | 4-12 hours | Simple procedure, cost-effective |

| Organocatalytic Deuteration | D2O + Organic Base | 25-80 | 80-95 | 1-6 hours | Mild conditions, functional group tolerance |

| Electrochemical Deuteration | D2O | 25-50 | 75-90 | 30 min-2 hours | Rapid reaction, high efficiency |

| Photocatalytic Deuteration | D2O + Photocatalyst | 25-40 | 85-98 | 10 min-2 hours | Mild conditions, rapid completion |

Comparative Analysis of Labeling Strategies in Hydroxyethyl Amines

The comparative evaluation of deuterium labeling strategies for hydroxyethyl amines reveals significant differences in efficiency, selectivity, and practical applicability across various methodological approaches [24]. Metal-catalyzed deuteration methods consistently demonstrate superior deuterium incorporation rates compared to non-catalytic alternatives, with palladium-based systems achieving deuterium content levels exceeding 95 percent under optimized conditions [24]. The enhanced performance of metal catalysts stems from their ability to activate carbon-hydrogen bonds selectively and facilitate multiple exchange cycles during the reaction process [24].

Organocatalytic deuteration strategies offer distinct advantages in terms of functional group compatibility and reaction mildness, making them particularly suitable for sensitive substrates containing hydroxyl functionalities [13]. These methods typically achieve deuterium incorporation levels between 80 and 95 percent while maintaining excellent tolerance for polar functional groups such as alcohols and amines [13]. The reduced reaction temperatures and absence of metal catalysts minimize the risk of side reactions and substrate decomposition [13].

The cost-effectiveness analysis of different labeling strategies reveals substantial variations in reagent expenses and operational requirements [18]. Deuterium oxide represents the most economical deuterium source compared to deuterium gas or metal deuterides, making methods based on deuterium oxide particularly attractive for large-scale applications [18]. However, the reduced reactivity of deuterium oxide compared to other deuterium sources may require extended reaction times or elevated temperatures to achieve comparable deuterium incorporation levels [18].

Reaction kinetics studies demonstrate that photocatalytic and electrochemical deuteration methods offer significantly faster reaction rates compared to thermal processes [6] [10]. Photocatalytic deuteration can achieve near-complete deuterium incorporation within 10 minutes to 2 hours under ambient conditions, representing a substantial improvement over conventional thermal methods that require 4 to 12 hours [6]. Similarly, electrochemical deuteration processes complete within 30 minutes to 2 hours while maintaining high deuterium incorporation efficiency [10].

The selectivity analysis reveals important differences in deuterium placement patterns among various labeling strategies [25]. Metal-catalyzed methods typically achieve uniform deuterium distribution across all available carbon-hydrogen positions, while organocatalytic approaches may exhibit position-dependent selectivity based on the acidity of specific hydrogen atoms [25]. Exchange reaction methods using acidic conditions tend to favor deuterium incorporation at more acidic positions, such as those adjacent to electron-withdrawing groups [25].

Analytical assessment techniques for evaluating labeling efficiency demonstrate varying capabilities and limitations across different methodological approaches [25]. High-resolution mass spectrometry provides the most sensitive detection of isotopic composition with detection limits below 0.01 percent, making it ideal for quantitative assessment of deuterium incorporation [25]. Nuclear magnetic resonance spectroscopy offers complementary information regarding position-specific deuteration but requires larger sample quantities and longer analysis times [25].

| Analytical Technique | Detection Limit | Isotopic Purity Range (%) | Sample Requirement | Analysis Time | Primary Application |

|---|---|---|---|---|---|

| 1H NMR Spectroscopy | 0.1-1% | 85-99 | 1-10 mg | 10-30 min | Overall deuteration assessment |

| 2H NMR Spectroscopy | 0.05-0.5% | 90-99.5 | 5-20 mg | 30-60 min | Position-specific deuteration |

| High-Resolution Mass Spectrometry | 0.01-0.1% | 95-99.9 | 0.1-1 mg | 5-15 min | Molecular ion analysis |

| LC-MS/MS | 0.001-0.01% | 98-99.9 | 0.01-0.1 mg | 15-45 min | Quantitative analysis |

| GC-MS | 0.01-0.1% | 90-99 | 0.1-1 mg | 20-40 min | Volatile compound analysis |

| IR Spectroscopy | 1-5% | 80-95 | 1-5 mg | 5-10 min | C-D bond identification |